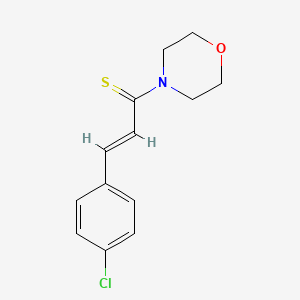
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a thione group
Métodos De Preparación
The synthesis of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable thionating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione can be compared with similar compounds such as:
(E)-3-(4-chlorophenyl)acrylic acid: This compound shares the chlorophenyl group but lacks the morpholine and thione groups, resulting in different chemical properties and applications.
(E)-1-(3-chlorophenyl)-N-(4-chlorophenyl)methanimine: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C13H14ClNOS |
|---|---|
Peso molecular |
267.77 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-1-11(2-5-12)3-6-13(17)15-7-9-16-10-8-15/h1-6H,7-10H2/b6-3+ |
Clave InChI |
KTYIKNWOWZLMMM-ZZXKWVIFSA-N |
SMILES isomérico |
C1COCCN1C(=S)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1C(=S)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


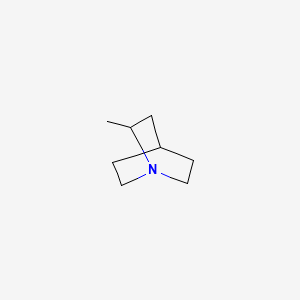
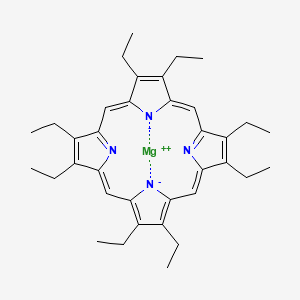


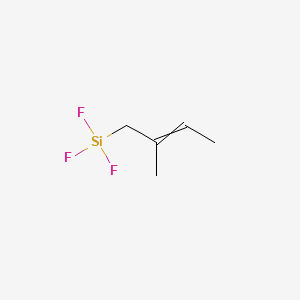
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
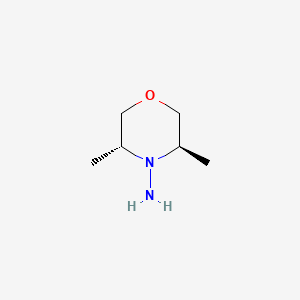

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
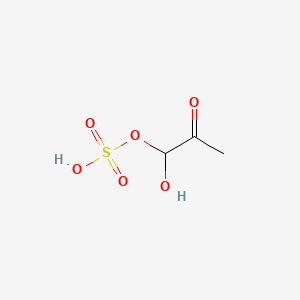
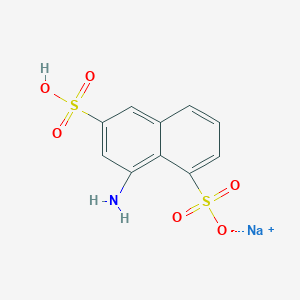

![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
